molecular formula C26H27N3O2 B244775 N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide

N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide

Cat. No. B244775
M. Wt: 413.5 g/mol
InChI Key: HYOORCKZXPJNHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide, commonly known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. MPAA belongs to the class of piperazine derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The exact mechanism of action of MPAA is not fully understood. However, it has been proposed that MPAA acts by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by MPAA may explain its anti-inflammatory and analgesic activities. MPAA has also been found to modulate the activity of neurotransmitters such as serotonin and dopamine, which may explain its potential use in the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
MPAA has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. MPAA has also been found to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to oxidative stress and neurodegeneration. Moreover, MPAA has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

MPAA has several advantages as a research tool. It is relatively easy to synthesize and has been found to exhibit potent pharmacological activities. Moreover, MPAA has been found to be well-tolerated in animal studies, with no significant adverse effects reported at therapeutic doses. However, like any other research tool, MPAA has its limitations. It is important to note that the pharmacological effects of MPAA may vary depending on the dose, route of administration, and animal model used. Moreover, the exact mechanism of action of MPAA is not fully understood, which may limit its potential use in clinical settings.

Future Directions

There are several future directions for research on MPAA. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Moreover, further studies are needed to elucidate the exact mechanism of action of MPAA and its potential use in the treatment of psychiatric disorders. Additionally, the development of novel analogs of MPAA may lead to the discovery of more potent and selective compounds with therapeutic potential. Overall, MPAA is a promising research tool with significant potential for the development of novel therapeutics.

Synthesis Methods

The synthesis of MPAA involves the reaction of 2-phenylacetyl chloride and N-(4-aminophenyl)-2-methylbenzamide in the presence of piperazine. The reaction takes place at room temperature and yields MPAA as a white crystalline solid. The purity of MPAA can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

MPAA has been studied extensively for its potential therapeutic properties. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic activities. MPAA has also been studied for its potential use in the treatment of anxiety, depression, and other psychiatric disorders. Moreover, MPAA has been found to exhibit potent antioxidant and neuroprotective activities, which make it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

N-[4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide

InChI

InChI=1S/C26H27N3O2/c1-20-7-5-6-10-24(20)26(31)29-17-15-28(16-18-29)23-13-11-22(12-14-23)27-25(30)19-21-8-3-2-4-9-21/h2-14H,15-19H2,1H3,(H,27,30)

InChI Key

HYOORCKZXPJNHZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.